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molecular formula C11H13NO B8639264 2-butyl-5-hydroxyBenzonitrile

2-butyl-5-hydroxyBenzonitrile

Cat. No. B8639264
M. Wt: 175.23 g/mol
InChI Key: YWSGDVDUSCGGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04287085

Procedure details

16.0 g (0.07 mol) of the 3-bromo-4-n-butylphenol prepared in Step IV was dissolved in 70 ml of N-methyl-2-pyrrolidone. 6.5 g (0.073 mol) cuprous cyanide was added to the suspension which was refluxed for four hours. The reaction mixture was cooled to room temperature and poured into a solution of 26 g ferric chloride hexahydrate dissolved in a mixed solution of 10 ml of concentrated hydrochloric acid and 47 ml of water. The resultant solution was stirred with heating for 30 minutes at 65° C. in order to decompose nitrile complexes with cuprous bromide. Next, the suspension was poured into 300 ml of cold water, and an organic layer which separated out was extracted with ether. After the organic layer was clearned with acid, alkali and water and was dehydrated with anhydrous sodium sulfate, ether in the organic layer was distilled off. The residue was distilled under vacuum (115° C./1 mmHg) to yield 8.4 g of purified 3-cyano-4-n-butylphenol. The yield was calculated to be 68.2%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
3-bromo-4-n-butylphenol
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
6.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride hexahydrate
Quantity
26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Quantity
47 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11].[CH3:13][N:14]1CCCC1=O>Cl.O>[C:13]([C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11])#[N:14]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
3-bromo-4-n-butylphenol
Quantity
16 g
Type
reactant
Smiles
BrC=1C=C(C=CC1CCCC)O
Name
Quantity
70 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
cuprous cyanide
Quantity
6.5 g
Type
reactant
Smiles
Step Four
Name
ferric chloride hexahydrate
Quantity
26 g
Type
reactant
Smiles
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
47 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 30 minutes at 65° C. in order
Duration
30 min
CUSTOM
Type
CUSTOM
Details
an organic layer which separated out
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum (115° C./1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1CCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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